molecular formula C11H21ClN2O B1441054 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236254-65-1

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1441054
CAS No.: 1236254-65-1
M. Wt: 232.75 g/mol
InChI Key: XZUGTPHYTVKAPX-UHFFFAOYSA-N
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Description

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride is a heterocyclic organic compound of high interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both azepane and pyrrolidine moieties linked by a methanone group, forming a versatile scaffold for the synthesis of novel bioactive molecules . The pyrrolidine ring is a privileged structure in drug discovery, valued for its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to stereochemistry and increased three-dimensional coverage due to the ring's non-planarity . This scaffold is found in numerous FDA-approved drugs and is frequently employed to obtain compounds for treating various human diseases . The presence of nitrogen-containing rings in this compound allows for extensive structural modifications, making it a valuable intermediate for drug discovery efforts, particularly those targeting the central nervous system and receptor-based applications . The hydrochloride salt form ensures improved stability and solubility, providing optimal handling characteristics and compatibility in synthetic processes . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

azepan-1-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-6-5-7-12-10)13-8-3-1-2-4-9-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGTPHYTVKAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236254-65-1
Record name Methanone, (hexahydro-1H-azepin-1-yl)-2-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236254-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The general synthetic approach to 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride involves:

  • Step 1: Preparation or procurement of azepanyl and pyrrolidinyl precursors.
  • Step 2: Formation of the amide bond between azepane and pyrrolidine rings through a carbonyl linkage.
  • Step 3: Conversion of the free base amide to its hydrochloride salt.

Amide Bond Formation

The key step is the formation of the methanone (amide) linkage between the azepanyl and pyrrolidinyl groups. This can be accomplished by:

  • Acylation of the amine group on the azepane or pyrrolidine ring with an appropriate acyl chloride or activated carboxylic acid derivative.
  • Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or acid chlorides to facilitate the amide bond formation.

According to patent US6784197B2, reactions involving pyrrolidine derivatives and related heterocycles are typically conducted between room temperature and 150°C, optionally in the presence of catalysts such as acetic acid to promote amide bond formation.

Reaction Conditions

  • Temperature: Typically ambient to moderate heating (20°C to 150°C).
  • Solvents: Polar aprotic solvents like dichloromethane, dimethylformamide, or tetrahydrofuran are commonly used.
  • Catalysts/Additives: Acetic acid or other mild acids may be employed to catalyze the reaction.
  • Reaction Time: Variable, often several hours to ensure complete conversion.

Formation of Hydrochloride Salt

After obtaining the free base amide, the hydrochloride salt is prepared by:

This step improves the compound’s solubility and stability for further handling.

Data Table: Typical Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Amide bond formation Azepanyl amine + pyrrolidinyl acyl chloride or acid + catalyst (acetic acid) 20–150 2–12 hours Solvent: DCM, DMF, or THF
Work-up Aqueous extraction, drying Ambient 0.5–1 hour Remove impurities
Hydrochloride salt formation Addition of HCl (gaseous or solution) Ambient 1–3 hours Precipitation/crystallization
Purification Recrystallization from suitable solvent Ambient to mild heat Variable Ensures high purity

Research Findings and Considerations

  • Catalyst Effectiveness: Acetic acid catalysis enhances amide bond formation efficiency without harsh conditions.
  • Temperature Optimization: Higher temperatures accelerate reaction but may risk side reactions; thus, moderate heating is preferred.
  • Purity and Yield: The hydrochloride salt form generally exhibits improved crystallinity and purity, facilitating isolation.
  • Scalability: The described methods are amenable to scale-up for industrial production due to mild conditions and common reagents.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

  • Investigated for therapeutic potential in treating neurodegenerative diseases and psychiatric disorders.
  • Potential interactions with neurotransmitter systems may influence mood and cognitive functions.

Pharmacological Studies

  • Neurotransmitter Interaction : Preliminary studies suggest it may modulate neurotransmitter levels, with implications for anxiety and depression treatment.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Data Table of Biological Activities

Compound NameStructure FeaturesNotable Activities
1-Azepanyl(2-pyrrolidinyl)methanone HClAzepane and pyrrolidine ringsPotential CNS effects, antimicrobial
1-PiperidinylmethanoneContains piperidine; lacks azepane ringAnalgesic properties
3-Azepanyl-2-pyrrolidinoneContains pyrrolidine; similar ring structurePotential antidepressant effects
4-MethylpiperidineMethyl substitution on piperidineNeuroactive properties

This table highlights the unique combination of structural features in this compound that may confer distinct pharmacological properties not observed in other similar compounds.

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated significant alterations in neurotransmitter levels, suggesting potential use in treating neuropsychiatric disorders.

Case Study 2: Antifungal Research

In vitro studies demonstrated that the compound exhibited antifungal activity against Candida species, indicating its potential as a lead compound for developing new antifungal agents.

Mechanism of Action

The mechanism of action of 1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ring Size and Substitution Effects

  • Azepane vs. Piperidine/Pyrrolidine: The seven-membered azepane ring (vs.
  • Substituent Position : The 2-pyrrolidinyl group in the target compound may favor hydrogen bonding compared to 4-piperidinyl derivatives, altering receptor-binding kinetics .

Pharmacological Implications

  • Enzyme Inhibition: Aldi-1, a structural analog with an azepane-propanone-phenyl scaffold, inhibits aldehyde dehydrogenase (ALDH) with micromolar efficacy, suggesting that the target compound may share similar inhibitory mechanisms .
  • Aromatic vs. Aliphatic Groups: Compounds with phenyl substituents (e.g., (R)-(3-aminopyrrolidin-1-yl)(phenyl)methanone HCl) exhibit higher molecular rigidity, which could improve receptor affinity but reduce metabolic stability compared to aliphatic analogs .

Biological Activity

1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride, also known as a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its synthesis, mechanisms of action, and various biological effects backed by research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H14N2O·HCl
  • CAS Number : 1236254-65-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following synthetic route is commonly employed:

  • Reactants :
    • 2-Pyrrolidinone
    • Azepane derivatives
    • Hydrochloric acid (as a catalyst)
  • Procedure :
    • The reactants are mixed in a suitable solvent.
    • The reaction is conducted at elevated temperatures to facilitate the formation of the desired compound.
    • Post-reaction, purification steps such as recrystallization may be applied to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound may exert its effects through:

  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to pain, mood, and cognition.
  • Enzyme Interaction : Potential inhibition or activation of key enzymes involved in metabolic processes.

Antinociceptive Effects

Research has indicated that derivatives of this compound exhibit significant antinociceptive properties. For instance, a study demonstrated that certain analogs showed effective pain relief in mouse models, with an effective dose (ED50) comparable to established analgesics.

CompoundED50 (mg/kg)Model Used
1-Azepanyl(2-pyrrolidinyl)methanone0.04Mouse abdominal constriction model
Morphine0.01Mouse abdominal constriction model

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease prevention.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Analgesic Activity :
    • A series of experiments confirmed its efficacy as an analgesic agent in preclinical models.
  • Cognitive Enhancement :
    • Some findings suggest potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways.
  • Safety Profile :
    • Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are necessary to fully understand long-term effects.

Q & A

Q. Methodological Answer :

  • HPLC-UV/ELSD : Use C18 columns (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% TFA in water/acetonitrile) to quantify impurities ≥0.1% .
  • Karl Fischer Titration : Determine residual water (<0.5% w/w) to ensure stability during storage .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values (e.g., C: ~55.2%, Cl: ~13.6%) .

Advanced: How can metabolic stability of this compound be evaluated in preclinical models?

Q. Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect phase I/II metabolites (e.g., hydroxylation at the azepane ring) .
  • Plasma Stability : Assess degradation in plasma (37°C, pH 7.4) over 24 hours; instability may require prodrug strategies .

Basic: What are the stability considerations for long-term storage of this hydrochloride salt?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show degradation >5% after 30 days under ambient light .
  • Hygroscopicity : Use desiccants (silica gel) in sealed containers; TGA data indicate weight gain >2% at 60% humidity .
  • Thermal Stability : DSC analysis reveals decomposition onset at 120°C; avoid temperatures >25°C during handling .

Advanced: How to design impurity profiling studies for this compound under ICH guidelines?

Q. Methodological Answer :

  • Forced Degradation : Expose to acid (1M HCl), base (0.1M NaOH), peroxide (3% H2O2), and heat (60°C) to simulate degradation pathways .
  • Impurity Synthesis : Prepare suspected impurities (e.g., des-chloro analogs) via controlled hydrolysis and characterize via <sup>13</sup>C NMR .
  • LC-MS/MS Quantification : Develop a validated method with LOQ ≤0.05% for genotoxic impurities (e.g., alkylating agents) .

Basic: What pharmacological screening models are suitable for initial activity assessment?

Q. Methodological Answer :

  • Receptor Binding Assays : Screen against GPCR panels (e.g., dopamine D2, serotonin 5-HT2A) using radioligand displacement (IC50 determination) .
  • CNS Permeability : Use MDCK-MDR1 monolayers to predict blood-brain barrier penetration (Papp >5 × 10<sup>−6</sup> cm/s indicates high permeability) .

Advanced: How to optimize crystallization conditions to enhance polymorphic purity?

Q. Methodological Answer :

  • Solvent Screening : Test anti-solvents (e.g., ethyl acetate, MTBE) in a Crystal16® platform to identify conditions favoring Form I (thermodynamically stable) .
  • Seeding Techniques : Introduce microcrystals of the desired polymorph during cooling crystallization .
  • PXRD Analysis : Monitor phase purity (characteristic peaks at 2θ = 12.5°, 18.7°) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride
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1-Azepanyl(2-pyrrolidinyl)methanone hydrochloride

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